molecular formula C19H20BrN5OS B11143861 [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11143861
M. Wt: 446.4 g/mol
InChI Key: HYUMIYXUGXRENH-UHFFFAOYSA-N
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Description

1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyrazole, pyridine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reactions: The brominated thiophene and the pyrazole derivative are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 4-bromopyridine under appropriate conditions.

    Final Coupling: The final compound is obtained by coupling the pyrazole-thiophene intermediate with the piperazine derivative using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Overview

The compound [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule with significant potential in medicinal chemistry and various scientific applications. Its unique structural features, including a pyrazole ring, a bromothiophene moiety, and a piperazine derivative, contribute to its diverse biological activities and reactivity.

Preliminary studies suggest that this compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : The structural composition allows for potential interactions with cancer cell pathways.
  • Neuroactive Properties : The piperazine moiety may facilitate interactions with neurotransmitter systems.
  • Antimicrobial Effects : Initial evaluations indicate moderate to excellent antimicrobial activities against various strains.

Applications in Medicinal Chemistry

The compound's unique combination of heterocycles makes it a valuable candidate for drug development. Its potential applications include:

  • Drug Design : The ability to modify functional groups allows for the design of novel therapeutic agents targeting specific diseases.
  • Lead Compound Development : It serves as a lead compound for further optimization in pharmaceutical research.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of similar compounds, providing insights into their mechanisms and efficacy:

  • Antimicrobial Evaluation : A study on related piperazine derivatives demonstrated significant antimicrobial activity against bacterial strains, suggesting that modifications to the structure can enhance efficacy .
  • Molecular Docking Studies : Computational studies indicate strong interactions between these compounds and biological targets, supporting their potential as therapeutic agents .
  • Synthesis and Characterization : Research detailing synthetic routes highlights the importance of optimizing conditions for higher yields and purity, which is crucial for practical applications in drug development .

Mechanism of Action

The mechanism of action of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring, a bromothiophene moiety, and a piperazine derivative, suggests a variety of biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Molecular Formula and Weight

  • Molecular Formula : C19H20BrN5OS
  • Molecular Weight : 446.4 g/mol

Structural Features

The compound features:

  • A pyrazole ring that is known for its diverse biological activities.
  • A bromothiophene moiety , which enhances the compound's reactivity.
  • A piperazine derivative , which is often associated with neuroactive properties.

General Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Neuroprotective
    These properties are attributed to the ability of the pyrazole nucleus to interact with various biological targets, including enzymes and receptors involved in disease pathways .

Specific Activities of the Compound

Preliminary studies on this compound suggest:

  • Anticancer Activity : In silico predictions indicate potential interactions with cancer-related targets.
  • Neuroactive Properties : The piperazine component may enhance its efficacy in treating neurological disorders.
  • Anti-inflammatory Effects : Similar compounds have shown promising results in reducing inflammatory markers .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(4-bromophenyl)-1H-pyrazolePyrazole ring with bromine substitutionAnticancerSimpler structure, less steric hindrance
2-(pyridin-3-yl)ethylaminePyridine derivativeNeuroactiveDirectly interacts with neurotransmitter systems
4-(2-methylpyridin-4-yl)piperazinePiperazine with methyl-substituted pyridineAntimicrobialEnhanced solubility due to methyl group

This table illustrates how the unique combination of structural elements in this compound may confer distinct pharmacological properties not found in simpler analogs.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes such as cyclin-dependent kinases and monoamine oxidase.
  • Receptor Modulation : Binding to neurotransmitter receptors may explain its neuroactive properties.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Studies : A series of novel pyrazole derivatives demonstrated significant inhibition of TNF-alpha and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : Research on pyrazole-containing compounds showed effective inhibition against various bacterial strains, suggesting that structural modifications can enhance antimicrobial properties .
  • Neuroprotective Effects : Compounds with similar piperazine structures have been reported to exhibit neuroprotective effects in models of neurodegeneration, indicating potential therapeutic applications for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling a bromothiophene-substituted pyrazole core with a piperazine derivative. Key steps include:

  • Hydrazine-mediated cyclization : Use hydrazine hydrate and KOH under reflux to form the pyrazole ring (ethanol solvent, 5-hour reflux) .
  • Piperazine coupling : Employ nucleophilic substitution or amide bond formation with 2-(pyridin-4-yl)ethyl-piperazine derivatives, optimized via temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Yield optimization : Adjust solvent polarity (e.g., DMSO vs. ethanol) and catalyst loading (e.g., triethylamine for acid scavenging) .
    • Analytical validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and final product purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify pyrazole, piperazine, and pyridine moieties (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21/c space group, unit cell parameters a = 6.0686 Å, b = 18.6887 Å) .
  • Mass spectrometry : High-resolution MS to validate molecular formula (e.g., [M+H]+ ion matching C₁₉H₂₀BrN₅OS) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or GPCRs (e.g., ATP-binding site competition assays at 10–100 µM concentrations) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-response reevaluation : Test activity across a wider concentration range (nM to mM) to identify non-linear effects .
  • Target specificity profiling : Use CRISPR-based gene knockout or siRNA silencing to confirm on-target effects .
  • Metabolic stability assessment : Incubate with liver microsomes to rule out rapid degradation masking activity .

Q. What in silico strategies are effective for predicting target interactions and optimizing selectivity?

  • Methods :

  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., serotonin receptors, COX-2) using AutoDock Vina .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability .
  • QSAR modeling : Train models on analogs (e.g., pyrazole-thiophene derivatives) to predict activity cliffs .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency while minimizing toxicity?

  • Design :

  • Substituent variation : Synthesize analogs with modified bromothiophene (e.g., Cl/F substitution) or pyridine (e.g., methyl/ethoxy groups) .
  • Pharmacophore mapping : Identify critical moieties (e.g., pyrazole N1-H for H-bonding) via 3D alignment with active analogs .
  • Toxicity screening : Use zebrafish embryos or Ames tests to prioritize low-toxicity candidates .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for purified receptors .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Properties

Molecular Formula

C19H20BrN5OS

Molecular Weight

446.4 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20BrN5OS/c20-18-2-1-17(27-18)15-13-16(23-22-15)19(26)25-11-9-24(10-12-25)8-5-14-3-6-21-7-4-14/h1-4,6-7,13H,5,8-12H2,(H,22,23)

InChI Key

HYUMIYXUGXRENH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

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